2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a bromine atom and a methoxy group, which contribute to its unique chemical properties. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various chemical reactions involving starting materials like 6-methoxy-1-tetralone and brominating agents. Its structural and functional characteristics make it a subject of study in synthetic organic chemistry and drug design.
2-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is classified as a naphthalene derivative, specifically a dihydronaphthalene. Its classification is important for understanding its reactivity and potential applications in pharmaceuticals.
The synthesis of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves several steps:
Technical details reveal that the reaction can yield high purity products when optimized correctly, often exceeding yields of 90% under suitable conditions .
The molecular formula of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is C11H11BrO2, with a molecular weight of 255.11 g/mol . The structure features:
This arrangement contributes to its unique physical and chemical properties.
The compound's structural data can be elucidated through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm the presence of functional groups and the integrity of the molecular structure.
The compound participates in several chemical reactions typical for naphthalene derivatives:
Technical details regarding these reactions include optimal temperatures, solvents used (e.g., methanol), and catalysts (e.g., potassium hydroxide) that facilitate these transformations .
The mechanism of action for 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one primarily relates to its biological activity. It has been studied for its cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma cells (MCF-7).
Data indicates that compounds derived from this structure exhibit significant inhibitory concentrations (IC50 values), suggesting that they may interfere with cellular processes such as proliferation or induce apoptosis in cancer cells .
The physical properties of 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one include:
Chemical properties include:
Relevant analyses often involve determining melting points, boiling points, and spectral data to characterize these properties accurately .
The compound has several applications in scientific research:
Research continues into optimizing its synthesis and exploring further applications within medicinal chemistry .
Tetralones are bicyclic frameworks merging aromatic and alicyclic ketone functionalities, enabling unique interactions with biological targets. The 6-methoxy-1-tetralone precursor (CAS 2472-22-2) exhibits a refractive index of n²⁰/D 1.5645 and melting point of 30–37°C, serving as a cornerstone for synthesizing bioactive derivatives [4]. X-ray crystallography of analogous brominated tetralones reveals planarity in the aromatic ring and puckering in the alicyclic moiety, facilitating DNA intercalation or enzyme active-site binding. Key bond parameters include:
Table 1: Structural Parameters of Brominated Tetralones from Crystallographic Studies
Parameter | Value | Biological Implication |
---|---|---|
C7=C8 bond length | 1.351(4) Å | Enhanced Michael acceptor reactivity |
C8–C7–C11–C12 torsion | 175.2(3)° (E-config) | Optimal steric alignment for target binding |
Ketone C=O bond length | 1.218(4) Å | Electrophilicity for Schiff base formation |
The 6-methoxy group boosts electron density in the aromatic ring, improving intercalation with DNA or RNA helices, while the bromine at C2 provides a handle for nucleophilic substitution to generate thiazole, pyrano-thiazole, or imidazole hybrids. These modifications have yielded compounds with sub-micromolar cytotoxicity against breast (MCF-7), lung (NCI-H460), and ovarian (SK-OV-3) cancer lines [2] [6] [7].
Molecular hybridization merges pharmacophores from combretastatin A-4 (CA4) and chalcones to enhance tubulin inhibition and antiproliferative activity. The trimethoxyphenyl moiety of CA4 and α,β-unsaturated ketone of chalcones are integrated into dihydronaphthalene scaffolds like 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one to generate "trimethoxy-aryl-dihydronaphthalenone" hybrids. Key advantages include:
Table 2: Hybrid Agents Derived from Tetralone Scaffolds
Hybrid Agent | Parent Scaffolds | Cytotoxic Activity (GI₅₀) |
---|---|---|
KGP413 | CA4 + Chalcone | 0.93 μM (MCF-7) |
SD400 | CA4 + Tetralone-oxime | Low nM (K562) |
5a (ref) | Bromo-tetralone + thiazole | 0.93 ± 0.02 μM (MCF-7) |
Microwave-assisted Claisen-Schmidt condensations efficiently generate these hybrids, with E-isomers predominating due to steric constraints. Subsequent aromatization to naphthols or Wolff-Kishner reductions to cyclopropanes diversifies the spatial display of pharmacophores [5] [6].
Brominated tetralones emerged as key intermediates following observations that halogenation at C2 significantly enhances bioactivity. Early studies utilized 6-methoxy-1-tetralone to synthesize 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one via electrophilic bromination, enabling:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3